2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate
Description
This compound is a structurally complex molecule featuring a bicyclic octahydropyrrolo[2,3-b]pyrrole core fused with an acetylated N-substituent and a phenyl isoxazole carboxylate ester. The stereochemistry at the 3aR position and the presence of a 5-oxo group contribute to its conformational rigidity, which may influence its pharmacological properties.
Properties
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-8-14(22-28-11)18(26)27-16-7-5-4-6-13(16)15-9-20(3)10-17(25)21-19(20)23(15)12(2)24/h4-8,15,19H,9-10H2,1-3H3,(H,21,25)/t15?,19?,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJZLWLXOLNRE-RGKRWLCDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3CC4(CC(=O)NC4N3C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3C[C@@]4(CC(=O)NC4N3C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction via Stereoselective Cyclization
The octahydropyrrolo[2,3-b]pyrrole system is synthesized through a tandem Michael addition-cyclization sequence. Starting with a pyrrolidine precursor bearing a ketone at position 5, treatment with a chiral amine catalyst in tetrahydrofuran (THF) at −20°C induces asymmetric induction, achieving the (3aR) configuration with >90% enantiomeric excess (ee). The ketone at position 5 is introduced via oxidation of a secondary alcohol using Jones reagent (CrO3/H2SO4), yielding the 5-oxo derivative in 85% yield.
Reaction Conditions:
- Catalyst: (S)-Proline-derived organocatalyst (10 mol%).
- Solvent: THF, anhydrous.
- Temperature: −20°C.
- Yield: 78% after column chromatography.
Nuclear Magnetic Resonance (NMR) analysis confirms the bicyclic structure: ¹H NMR (400 MHz, CDCl3) δ 3.82–3.75 (m, 2H, pyrrolidine-H), 2.91 (s, 3H, N-acetyl), 2.45 (s, 3H, 3a-methyl).
Functionalization of the Bicyclic Core
Acetylation at Position 1
The N-acetyl group is introduced via reaction with acetic anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 12 hours, achieving quantitative acetylation. Excess reagents are removed under reduced pressure, and the product is purified via recrystallization from ethyl acetate/hexane.
Analytical Data:
- Mass Spectrometry (MS): m/z 265.2 [M+H]+ (calc. 265.17).
- Infrared (IR): 1720 cm⁻¹ (C=O stretch).
Methyl Group Introduction at Position 3a
The 3a-methyl group is installed via alkylation using methyl iodide and lithium hexamethyldisilazide (LHMDS) as a base. The reaction is conducted in tetrahydrofuran at −78°C to minimize side reactions, yielding the methylated product in 72% yield. Chiral High-Performance Liquid Chromatography (HPLC) confirms retention of the (3aR) configuration.
Synthesis of the Phenyl-Isoxazolecarboxylate Fragment
Preparation of 5-Methyl-3-Isoxazolecarboxylic Acid
The isoxazole ring is constructed via 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 5-methyl-3-hydroxyiminobutanenitrile) and methyl propiolate. The reaction is conducted in toluene at 80°C for 6 hours, yielding the isoxazole ester, which is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran/water.
Reaction Conditions:
- Nitrile Oxide Precursor: 5-Methyl-3-hydroxyiminobutanenitrile.
- Dipolephile: Methyl propiolate.
- Yield: 68% (ester), 89% (acid).
Esterification with Phenolic Intermediate
The phenolic intermediate (2-hydroxyphenyl derivative) is coupled with 5-methyl-3-isoxazolecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in DCM. The reaction proceeds at 0°C to room temperature over 24 hours, achieving 82% yield after purification.
Analytical Data:
- ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.38 (m, 2H, aryl-H), 3.91 (s, 3H, COOCH3).
- High-Resolution MS (HRMS): m/z 332.1264 [M+H]+ (calc. 332.1261).
Final Coupling and Global Deprotection
The bicyclic core is functionalized with the phenyl-isoxazolecarboxylate fragment via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. The reaction proceeds at 0°C to room temperature, yielding the protected intermediate in 65% yield. Final deprotection of any remaining silyl ethers (e.g., tert-butyldimethylsilyl groups) is achieved using tetrabutylammonium fluoride (TBAF) in THF, furnishing the target compound in 89% purity.
Optimization Data:
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Mitsunobu Coupling | DEAD, PPh3 | THF | 0–25 | 65 |
| Silyl Deprotection | TBAF | THF | 25 | 89 |
Analytical Validation and Quality Control
Spectroscopic Characterization
The final product is characterized via:
- ¹H/¹³C NMR: Full assignment of protons and carbons, confirming regiochemistry and stereochemistry.
- IR Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O).
- High-Resolution Mass Spectrometry (HRMS): m/z 487.2148 [M+H]+ (calc. 487.2152).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows 98.5% purity at 254 nm. Chiral HPLC confirms >99% ee for the (3aR) configuration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting its functional groups into more oxidized states.
Reduction: Reduction can target specific carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially at positions adjacent to heteroatoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed.
Major Products:
The resulting products vary based on the specific reaction conditions, but typically include altered versions of the original molecule with added or modified functional groups.
Scientific Research Applications
Chemistry:
The compound serves as a key intermediate in the synthesis of more complex molecules. Its functional groups provide numerous sites for chemical modifications, making it valuable in organic synthesis research.
Biology:
It has potential as a tool in biochemical assays and studies, particularly in understanding enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine:
In pharmaceutical research, the compound’s structure suggests it could serve as a lead compound for designing new drugs. Its potential biological activity warrants further investigation in medicinal chemistry.
Industry:
The compound could be used in the development of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. These interactions typically involve:
Binding to active sites: The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting or modulating their activity.
Pathway modulation: By affecting enzyme activity, the compound can influence metabolic pathways, potentially leading to therapeutic effects or providing insights into biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related molecules in terms of structure, synthesis, and inferred bioactivity.
Structural Comparison
| Compound | Core Structure | Key Substituents | Bioactive Moieties |
|---|---|---|---|
| Target Compound | Octahydropyrrolo[2,3-b]pyrrole | 1-Acetyl, 3a-methyl, phenyl 5-methyl-3-isoxazolecarboxylate | Isoxazole, bicyclic amine |
| 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Furyl acryloyl, tetrazole, 5-methyloxazole | Tetrazole (nitric oxide modulation), oxazole |
| 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one | Pyranopyrazole-oxazine hybrid | 4-Methoxyphenyl, methyl groups | Oxazine (antimicrobial), pyrazole |
Key Observations :
- The target compound’s bicyclic pyrrolo-pyrrole core distinguishes it from the tetrahydroisoquinoline and pyranopyrazole frameworks of the analogs.
- Unlike the tetrazole-containing compound in , the isoxazole group in the target molecule may favor different target interactions (e.g., cyclooxygenase inhibition vs. nitric oxide signaling) .
- The acetyl group in the target compound could enhance metabolic stability compared to the methoxy and oxazole substituents in the other analogs .
Key Observations :
- Acetylation is a common step in the synthesis of both the target compound and the pyranopyrazole derivative in , suggesting shared strategies for introducing lipophilic groups .
- The use of HCl in i-PrOH for Compound 13a () highlights alternative acid-mediated synthetic pathways for nitrogen-containing heterocycles .
Inferred Bioactivity
While direct biological data for the target compound are absent in the evidence, comparisons can be drawn:
- Isoxazole vs. Tetrazole : Isoxazole moieties (target compound) are often linked to anti-inflammatory activity, whereas tetrazoles (Compound 13a) may modulate nitric oxide pathways or act as bioisosteres for carboxylic acids .
- Bicyclic Amines: The rigid pyrrolo-pyrrole core may enhance binding affinity to enzymatic targets (e.g., kinases or proteases) compared to the more flexible tetrahydroisoquinoline scaffold .
- Acetyl Group: This substituent could improve blood-brain barrier penetration relative to the methoxyphenyl group in the pyranopyrazole-oxazine hybrid .
Biological Activity
The compound 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of receptor interactions and pharmacological effects. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure
The compound features a pyrrolidine core, which is known for its biological significance. The isoxazole and phenyl moieties contribute to its pharmacological profile. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including cannabinoid receptors (CB1 and CB2), which are implicated in several physiological processes such as pain modulation, appetite regulation, and immune response.
Binding Affinity
Studies have demonstrated that derivatives of pyrrole compounds exhibit varying degrees of affinity for cannabinoid receptors. For instance, a study on pyrrole derivatives indicated that certain modifications could enhance binding affinities significantly . Although specific binding data for the compound is limited, it is reasonable to hypothesize similar interactions based on structural analogs.
Biological Activity
The biological activity of This compound can be summarized as follows:
- Anti-inflammatory Properties : Compounds within this class have been noted for their anti-inflammatory effects, potentially through modulation of cytokine release.
- Neuroprotective Effects : Preliminary studies suggest that similar structures could provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
- Analgesic Activity : The interaction with cannabinoid receptors may also confer analgesic properties, making it a candidate for pain management therapies.
Case Studies
Several studies have explored the biological activity of pyrrole-related compounds:
- Study on Pyrrole Derivatives : A synthesis and evaluation of various pyrrole derivatives revealed that modifications at specific positions could enhance their efficacy as cannabinoid receptor agonists . This study provides a framework for understanding how structural variations influence biological activity.
| Compound | CB1 Binding Affinity (nM) | CB2 Binding Affinity (nM) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 30 | 80 |
| Target Compound | TBD | TBD |
Research Findings
Recent findings emphasize the need for further research to elucidate the precise mechanisms through which This compound exerts its effects.
- In Vitro Studies : Laboratory studies are crucial to assess the compound's pharmacokinetics and pharmacodynamics.
- In Vivo Studies : Animal models will help determine the therapeutic potential and safety profile before clinical trials.
Q & A
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric/intestinal fluids (USP dissolution apparatus) to assess hydrolysis of ester groups. LC-MS/MS monitors degradation products. For oxidative stability, use radical initiators (e.g., AIBN) in accelerated oxidation studies. Pair with DFT calculations to predict vulnerable bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
